molecular formula C13H8N2O3 B092847 4-(4-Nitrophenoxy)benzonitrile CAS No. 17076-68-5

4-(4-Nitrophenoxy)benzonitrile

Cat. No.: B092847
CAS No.: 17076-68-5
M. Wt: 240.21 g/mol
InChI Key: YUNRKJHCHMIMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8N2O3. It is a yellow crystalline powder that belongs to the family of benzonitriles. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Nitrophenoxy)benzonitrile typically involves the reaction of 4-nitrophenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenoxy)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines to form corresponding amides.

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, base (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Major Products:

    Reduction: 4-(4-Aminophenoxy)benzonitrile.

    Substitution: Various amides depending on the nucleophile used.

    Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

4-(4-Nitrophenoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-(4-Bromophenoxy)benzonitrile.
  • 4-(4-Methoxyphenoxy)benzonitrile.
  • 4-(4-Chlorophenoxy)benzonitrile .

Comparison: 4-(4-Nitrophenoxy)benzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(4-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNRKJHCHMIMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168938
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17076-68-5
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Nitrophenoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Nitrophenoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Nitrophenoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Nitrophenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.